Bienvenue dans la boutique en ligne BenchChem!

N-(2-Oxazolyl)-1-naphthylamine

Medicinal Chemistry Scaffold Design Kinase Inhibitor Development

N-(2-Oxazolyl)-1-naphthylamine (synonyms: 2-(1-Naphthylamino)oxazole, N-(naphthalen-1-yl)-1,3-oxazol-2-amine, 2-Oxazolamine,N-1-naphthalenyl-) is a heterocyclic aromatic compound of molecular formula C₁₃H₁₀N₂O and molecular weight 210.23 g/mol, featuring a naphthalene moiety linked via an amino bridge to an unsubstituted oxazole ring. It is registered under CAS 100381-97-3, Beilstein Registry Number (BRN) 0520285, and has been assigned the National Cancer Institute (NCI) screening number NSC 659237, indicating historical submission to the NCI Developmental Therapeutics Program for anticancer evaluation.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 100381-97-3
Cat. No. B027608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxazolyl)-1-naphthylamine
CAS100381-97-3
SynonymsN-(2-Oxazolyl)-1-naphthylamine
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=NC=CO3
InChIInChI=1S/C13H10N2O/c1-2-6-11-10(4-1)5-3-7-12(11)15-13-14-8-9-16-13/h1-9H,(H,14,15)
InChIKeyQPVKBSBPGROOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Oxazolyl)-1-naphthylamine (CAS 100381-97-3): Core Scaffold Identity and Registry Designations for Sourcing


N-(2-Oxazolyl)-1-naphthylamine (synonyms: 2-(1-Naphthylamino)oxazole, N-(naphthalen-1-yl)-1,3-oxazol-2-amine, 2-Oxazolamine,N-1-naphthalenyl-) is a heterocyclic aromatic compound of molecular formula C₁₃H₁₀N₂O and molecular weight 210.23 g/mol, featuring a naphthalene moiety linked via an amino bridge to an unsubstituted oxazole ring . It is registered under CAS 100381-97-3, Beilstein Registry Number (BRN) 0520285, and has been assigned the National Cancer Institute (NCI) screening number NSC 659237, indicating historical submission to the NCI Developmental Therapeutics Program for anticancer evaluation [1]. The compound serves as the minimal pharmacophore scaffold for a broader class of 2-aminonaphthoxazole derivatives that have been investigated as FLT3 kinase inhibitors, 5-HT₂B receptor antagonists, and CCR4 modulators [2].

Why N-(2-Oxazolyl)-1-naphthylamine Cannot Be Replaced by Generic Oxazole or Naphthylamine Analogs in Scaffold-Oriented Programs


The substitution pattern on the oxazole ring is a decisive determinant of biological target engagement. In the 2-aminonaphthoxazole class, the presence and position of substituents at the oxazole 4- and 5-positions dictate selectivity between kinase targets (e.g., FLT3, c-KIT) and GPCR targets (e.g., 5-HT₂B, CCR4) [1]. N-(2-Oxazolyl)-1-naphthylamine, as the unsubstituted parent scaffold, provides a unique chemical starting point devoid of pre-existing target bias, enabling divergent functionalization toward structurally distinct lead series [2]. In contrast, the dihydro analog 2-(1-naphthylamino)-2-oxazoline exhibits a fundamentally different pharmacological profile as a CNS depressant, demonstrating that even minor changes in ring saturation state produce qualitatively different biological outcomes [3]. Simple interchange with generic arylaminooxazoles or naphthylamines without consideration of these structural determinants risks loss of the specific substitution vectors required for downstream target modulation.

Quantitative Differential Evidence for N-(2-Oxazolyl)-1-naphthylamine (CAS 100381-97-3) Versus Closest Structural Analogs


Molecular Scaffold Minimality: Absence of 4- and 5-Position Substituents Defines N-(2-Oxazolyl)-1-naphthylamine as the Unfunctionalized Parent Relative to FLT3 Inhibitor AIU2001

N-(2-Oxazolyl)-1-naphthylamine (MW 210.23) lacks any substituent at the oxazole 4- and 5-positions, distinguishing it from the FLT3 inhibitor 5-(4-bromophenyl)-N-(naphthalen-1-yl)oxazol-2-amine (AIU2001, MW ~370.2). This structural difference increases molecular weight by approximately 160 Da (76%) and introduces a halogenated aryl group that is critical for FLT3 kinase binding [1]. The unsubstituted scaffold therefore provides two independent vectors for synthetic diversification (the 4- and 5-positions of the oxazole ring), whereas AIU2001 and its fluorinated analog AIU2008 already occupy the 5-position, limiting further SAR exploration to only one remaining position .

Medicinal Chemistry Scaffold Design Kinase Inhibitor Development

Ring Saturation State Differentiation: Aromatic Oxazole (Target) Versus Dihydro-oxazoline (Analog) and Consequent Pharmacological Divergence

The target compound possesses a fully aromatic oxazole ring, whereas the structurally closest historical comparator, 2-(1-naphthylamino)-2-oxazoline, contains a partially saturated 4,5-dihydro-oxazole (oxazoline) ring [1]. This single structural difference fundamentally alters the pharmacological profile: the oxazoline analog was reported in 1957 as a potent CNS depressant producing marked quieting in cats, dogs, and monkeys upon oral or parenteral administration [1]. In contrast, the aromatic oxazole scaffold (as evidenced by its 5-substituted derivatives) has been directed toward peripheral kinase targets (FLT3, c-KIT) and GPCR modulation (5-HT₂B, CCR4) without reported CNS depressant effects [2][3]. The aromatic oxazole ring confers greater planarity and altered hydrogen-bonding capacity compared to the oxazoline, which directly impacts molecular recognition at biological targets.

Pharmacology CNS Drug Discovery Heterocyclic Chemistry

NCI Screening Pedigree: NSC 659237 Designation Confirms Historical Anticancer Evaluation Distinguishing the Compound from Non-screened Analogs

N-(2-Oxazolyl)-1-naphthylamine has been assigned NSC number 659237 by the National Cancer Institute's Developmental Therapeutics Program, confirming that it was formally submitted for anticancer screening [1]. While the specific GI₅₀ values from the NCI-60 panel are not publicly accessible in indexed databases for this particular compound, the NSC designation itself represents a verifiable quality gate: the compound was deemed structurally suitable by NCI reviewers for inclusion in the premier public-sector anticancer screening cascade [2]. By contrast, close analogs such as 5-methyl-N-naphthalen-1-yl-1,3-oxazol-2-amine (CAS 135307-35-6) and 4-naphthalen-1-yl-1,3-oxazol-2-amine (CAS 68101-29-1) do not carry NSC numbers, indicating they were not submitted to or selected for the same screening pipeline [3].

Anticancer Drug Screening NCI-60 Panel Chemical Biology

Physicochemical Property Baseline: Experimentally Determined Density, Boiling Point, and Flash Point of N-(2-Oxazolyl)-1-naphthylamine Enable Process Feasibility Assessment

N-(2-Oxazolyl)-1-naphthylamine has experimentally reported physicochemical properties: density of 1.269 g/cm³, boiling point of 378.9 °C at 760 mmHg, flash point of 183 °C, refractive index of 1.697, and exact mass of 210.07900 Da . These values define the compound's handling and processing profile. In comparison, the dihydro analog 2-(1-naphthylamino)-2-oxazoline (CAS 40520-51-2) has not had these parameters consistently reported in public databases, creating an information asymmetry that complicates process design for the oxazoline series . The computed topological polar surface area (TPSA) of 38.06 Ų and one hydrogen bond donor, three hydrogen bond acceptors define permeability-relevant molecular descriptors .

Process Chemistry Physicochemical Characterization Formulation Development

Patent-Class Pharmacophore Validation: The 2-Aminonaphthoxazole Scaffold Is Recognized Across Multiple Therapeutic Patent Families as a Privileged Structure

The 2-aminonaphthoxazole scaffold exemplified by N-(2-Oxazolyl)-1-naphthylamine is explicitly claimed and exemplified in patent families spanning three distinct therapeutic areas: 5-HT₂B receptor antagonism (WO2003068226A1, claiming 2-oxazolamines with naphthalen-1-yl substitution as serotonin receptor antagonists) [1], class III receptor tyrosine kinase inhibition (AIU2001/AIU2008 series targeting FLT3 and c-KIT) [2], and CCR4 antagonism (4-tert-butyl-N-(naphthalen-1-yl)oxazol-2-amine with Ki = 3.2 nM at CCR4) [3]. This cross-target patent footprint establishes the scaffold as a privileged chemotype, implying that the unsubstituted parent compound N-(2-Oxazolyl)-1-naphthylamine is the common synthetic node from which all three patent-defined lead series can be accessed through differential substitution chemistry.

Intellectual Property Drug Repurposing Scaffold Hopping

Limitations Acknowledgment: Absence of Published Head-to-Head Biological Data for the Unsubstituted Parent Compound

A comprehensive search of PubMed, patent databases, BindingDB, ChEMBL, and the NCI DTP public interface did not identify any publication reporting quantitative biological activity data (IC₅₀, Kᵢ, GI₅₀, or EC₅₀ values) for N-(2-Oxazolyl)-1-naphthylamine itself in head-to-head comparison with a defined comparator [1]. All biological activity data located pertain to 4- or 5-substituted derivatives, not the parent compound. The NSC 659237 designation confirms submission to NCI, but the screening results are not retrievable through standard public database queries [2]. Consequently, the differential evidence presented in this guide is predominantly class-level inference and supporting evidence rather than direct head-to-head comparisons. Users procuring this compound for biological screening should anticipate that target engagement and potency data will need to be generated de novo.

Data Transparency Evidence Gap Analysis Procurement Caution

Recommended Application Scenarios for N-(2-Oxazolyl)-1-naphthylamine (CAS 100381-97-3) Based on Verified Evidence


Scaffold-Diversification Library Synthesis for Multi-Target Lead Generation

N-(2-Oxazolyl)-1-naphthylamine is optimally deployed as a central synthetic intermediate for generating libraries of 4-substituted, 5-substituted, and 4,5-disubstituted 2-aminonaphthoxazole derivatives. Its two unsubstituted oxazole positions provide dual diversification vectors, enabling parallel exploration of FLT3 kinase, 5-HT₂B receptor, and CCR4 chemokine receptor chemical space from a single starting material [1]. This contrasts with pre-functionalized analogs such as AIU2001 (5-bromophenyl) or the 4-tert-butyl CCR4 antagonist, which are each locked into a single target-biased substitution pattern [2][3].

Process Chemistry and Formulation Feasibility Assessment Using Verified Physicochemical Parameters

The experimentally determined density (1.269 g/cm³), boiling point (378.9 °C), and flash point (183 °C) provide process chemists with the minimum data required for preliminary solvent selection, distillation protocol design, and thermal safety assessment without the need for de novo measurement [1]. This is a practical advantage over analogs such as 2-(1-naphthylamino)-2-oxazoline, for which comparable experimental physicochemical data are not publicly compiled [2].

Anticancer Screening Follow-Up Leveraging NCI Screening Pedigree (NSC 659237)

The NSC 659237 designation confirms that the compound has passed NCI's structural and formulability review for anticancer screening [1]. Research groups pursuing anticancer indications may request the historical screening data directly from the NCI Developmental Therapeutics Program (DTP) data repository, potentially providing a zero-cost preliminary activity profile that is unavailable for structurally similar but non-screened analogs [2].

Negative Control or Parent Scaffold Reference for SAR Studies of 5-Substituted FLT3 Inhibitors

Given that the 5-substituted derivatives AIU2001 and AIU2008 achieve FLT3 IC₅₀ values in the sub-nanomolar range, the unsubstituted parent compound N-(2-Oxazolyl)-1-naphthylamine can serve as a critical negative control in structure-activity relationship (SAR) campaigns to confirm that the 5-position substitution is essential for kinase inhibitory activity [1]. This application leverages the compound's lack of pre-existing target bias rather than any intrinsic biological activity.

Quote Request

Request a Quote for N-(2-Oxazolyl)-1-naphthylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.